Tamsulosin
Tamsulosin
Tamsulosin is a 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide that has (R)-configuration. A specific alpha1 adrenoceptor antagonist used (generally as its hydrochloride salt, tamsulosin hydrochloride) in the treatment of prostatic hyperplasia, chronic prostatitis, urinary retention, and help with the passage of kidney stones. It has a role as an alpha-adrenergic antagonist and an antineoplastic agent. It is a conjugate base of a tamsulosin(1+). It is an enantiomer of an ent-tamsulosin.
Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist that exerts its greatest effect in the prostate and bladder, where these receptors are most common. It is indicated for the treatment of signs and symptoms of benign prostatic hypertrophy. Antagonism of these receptors leads to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, allowing for better urinary flow. Other alpha-1 adrenoceptor antagonists developed in the 1980s were less selective and more likely to act on the smooth muscle of blood vessels, resulting in hypotension. Tamsulosin was first approved by the FDA on April 15, 1997.
Tamsulosin is an alpha-Adrenergic Blocker. The mechanism of action of tamsulosin is as an Adrenergic alpha-Antagonist.
Tamsulosin is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Tamsulosin therapy is associated with a low rate of serum aminotransferase elevations, but clinically apparent acute liver injury due to tamsulosin is very rare.
A sulfonamide derivative and adrenergic alpha-1 receptor antagonist that is used to relieve symptoms of urinary obstruction caused by BENIGN PROSTATIC HYPERPLASIA.
Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist that exerts its greatest effect in the prostate and bladder, where these receptors are most common. It is indicated for the treatment of signs and symptoms of benign prostatic hypertrophy. Antagonism of these receptors leads to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, allowing for better urinary flow. Other alpha-1 adrenoceptor antagonists developed in the 1980s were less selective and more likely to act on the smooth muscle of blood vessels, resulting in hypotension. Tamsulosin was first approved by the FDA on April 15, 1997.
Tamsulosin is an alpha-Adrenergic Blocker. The mechanism of action of tamsulosin is as an Adrenergic alpha-Antagonist.
Tamsulosin is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Tamsulosin therapy is associated with a low rate of serum aminotransferase elevations, but clinically apparent acute liver injury due to tamsulosin is very rare.
A sulfonamide derivative and adrenergic alpha-1 receptor antagonist that is used to relieve symptoms of urinary obstruction caused by BENIGN PROSTATIC HYPERPLASIA.
Brand Name:
Vulcanchem
CAS No.:
106133-20-4
VCID:
VC0544526
InChI:
InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1
SMILES:
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Molecular Formula:
C20H28N2O5S
Molecular Weight:
408.5 g/mol
Tamsulosin
CAS No.: 106133-20-4
Cat. No.: VC0544526
Molecular Formula: C20H28N2O5S
Molecular Weight: 408.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tamsulosin is a 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide that has (R)-configuration. A specific alpha1 adrenoceptor antagonist used (generally as its hydrochloride salt, tamsulosin hydrochloride) in the treatment of prostatic hyperplasia, chronic prostatitis, urinary retention, and help with the passage of kidney stones. It has a role as an alpha-adrenergic antagonist and an antineoplastic agent. It is a conjugate base of a tamsulosin(1+). It is an enantiomer of an ent-tamsulosin. Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist that exerts its greatest effect in the prostate and bladder, where these receptors are most common. It is indicated for the treatment of signs and symptoms of benign prostatic hypertrophy. Antagonism of these receptors leads to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, allowing for better urinary flow. Other alpha-1 adrenoceptor antagonists developed in the 1980s were less selective and more likely to act on the smooth muscle of blood vessels, resulting in hypotension. Tamsulosin was first approved by the FDA on April 15, 1997. Tamsulosin is an alpha-Adrenergic Blocker. The mechanism of action of tamsulosin is as an Adrenergic alpha-Antagonist. Tamsulosin is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Tamsulosin therapy is associated with a low rate of serum aminotransferase elevations, but clinically apparent acute liver injury due to tamsulosin is very rare. A sulfonamide derivative and adrenergic alpha-1 receptor antagonist that is used to relieve symptoms of urinary obstruction caused by BENIGN PROSTATIC HYPERPLASIA. |
|---|---|
| CAS No. | 106133-20-4 |
| Molecular Formula | C20H28N2O5S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1 |
| Standard InChI Key | DRHKJLXJIQTDTD-OAHLLOKOSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
| Impurities | 5-[(2R)-2-[bis[2-[(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide 2-methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl[benzenesulfonamide 2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide For more Impurities (Complete) data for Tamsulosin (9 total), please visit the HSDB record page. |
| SMILES | CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
| Canonical SMILES | CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
| Appearance | Solid powder |
| Melting Point | 226 - 228 °C (hydrochloride salt) |
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